molecular formula C13H15N3O3S2 B2651153 (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone CAS No. 2034307-63-4

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone

Cat. No.: B2651153
CAS No.: 2034307-63-4
M. Wt: 325.4
InChI Key: YWUMEJCKUUNJGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-thiazepane ring system modified with a 1,1-dioxido (sulfone) group and a thiophen-2-yl substituent at the 7-position. The imidazol-4-yl methanone moiety is linked to the thiazepane ring, creating a hybrid heterocyclic architecture. The sulfone group enhances electrophilicity and stability compared to sulfur-containing analogs, while the thiophene substituent may contribute to π-π stacking interactions in biological systems.

  • Imidazole functionalization: Similar to the synthesis of (2-aryl-1H-imidazol-4-yl)methanone derivatives via desulfonylation or nucleophilic substitution .
  • Thiazepane formation: Potential cyclization or oxidation steps, as seen in sulfone-containing heterocycles .
  • Thiophene incorporation: Analogous to thiophene-aldehyde condensations under microwave irradiation .

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-13(10-8-14-9-15-10)16-4-3-12(11-2-1-6-20-11)21(18,19)7-5-16/h1-2,6,8-9,12H,3-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUMEJCKUUNJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data on its pharmacological effects.

Structural Overview

This compound features:

  • A thiazepane ring , which contributes to its heterocyclic properties.
  • Dioxido functional groups that enhance reactivity.
  • Thiophene moieties that improve electronic properties and solubility.
  • An imidazole ring , known for its biological significance, particularly in drug design.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. For instance, compounds with similar structural features have demonstrated effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Reference
A2780 (Ovarian carcinoma)0.91
B16-F1 (Murine melanoma)TBD
LNCaP (Prostate cancer)TBD

The imidazole component is particularly notable for enhancing solubility and facilitating cellular uptake, which is critical for anticancer efficacy.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar thiazepane and thiophene derivatives have been documented to exhibit various levels of antimicrobial activity.

Compound NameStructure FeaturesBiological Activity
2-MethylthiazoleContains a thiazole ringAntimicrobial
Thiophene DerivativesAromatic thiophene structuresAnticancer

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that interactions with specific molecular targets within cells may play a crucial role. For example:

  • Binding Affinity : Studies indicate that the imidazole ring may bind to tubulin, disrupting polymerization and leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The dioxido group may participate in enzyme inhibition, affecting metabolic pathways essential for cancer cell survival.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Imidazole Derivatives : A series of imidazole analogs were tested against resistant tumor lines, revealing significant antiproliferative effects linked to their structural modifications .
  • Thiazepane Compounds : Research on thiazepane derivatives indicated their potential as multi-target drugs, enhancing their therapeutic profiles against various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a sulfonated 7-membered thiazepane ring and imidazole-methanone core. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Synthesis Highlights Bioactivity Insights (Inferred from Evidence) References
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone 7-membered 1,4-thiazepane with sulfone; thiophen-2-yl; imidazol-4-yl methanone Likely involves sulfone oxidation, imidazole coupling, and thiazepane cyclization Potential antiproliferative or enzyme inhibition (analogous to imidazole derivatives)
2-Aryl-4-benzoyl-imidazole derivatives Aryl-substituted imidazole with benzoyl group Desulfonylation using tetrabutyl ammonium fluoride; column chromatography Antiproliferative activity (e.g., cancer cell lines)
2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones Imidazol-5-one core with alkyl/aryl substituents Microwave-assisted condensation of thiohydantoin with aldehydes Not specified; potential antimicrobial or metabolic activity
Thiadiazole derivatives (e.g., 13a–13d) Thiadiazole fused with pyrazole; nitro-phenyl groups Hydrazonoyl chloride coupling; ethanol-triethylamine mediation Possible antimicrobial or cytotoxic properties
1-(4-Aminophenyl)-2-(thiophen-2-yl)benzimidazo-triazol-4-yl ethanone Thiophen-2-yl linked to benzimidazo-triazole; ketone moiety Hydrogenation with Pd/C; celite filtration Unspecified bioactivity; structural similarity suggests kinase inhibition

Key Comparisons :

Heterocyclic Core: The 7-membered 1,4-thiazepane in the target compound offers conformational flexibility compared to rigid 5-membered rings (e.g., thiadiazole in or imidazole in ). The sulfone group increases polarity and metabolic stability versus sulfide-containing analogs .

Substituent Effects :

  • Thiophen-2-yl : Enhances lipophilicity and π-stacking capacity, similar to its role in benzimidazo-triazole derivatives . Contrast with benzodioxine-based compounds (e.g., ), where oxygen-rich rings may reduce membrane permeability.
  • Sulfone vs. Methylthio : The sulfone group (1,1-dioxido) in the target compound improves oxidative stability compared to methylthio groups in 2-(methylthio)-1H-imidazol-5(4H)-ones .

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis, including sulfonation (cf. sulfonyl chloride reactions in ) and thiazepane cyclization , which is more complex than microwave-assisted imidazolone syntheses .

Bioactivity Potential: While direct data are absent, structural analogs like 2-aryl-4-benzoyl-imidazoles show antiproliferative activity , and thiophene-containing compounds often target enzymes or receptors . The sulfone group may modulate solubility for enhanced bioavailability.

Q & A

How can researchers optimize the synthesis of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone to improve yield and purity?

Methodological Answer:
Optimization hinges on reaction conditions and purification strategies. Key steps include:

  • Deprotection: Use tetrabutylammonium fluoride (TBAF, 1.0 M in THF) to remove sulfonyl protecting groups, achieving yields up to 80% after column chromatography (hexane:EtOAc, 4:1) .
  • Coupling Reactions: Employ tert-butyllithium (1.7 M in pentane) at −78°C for lithium-halogen exchange, followed by acyl chloride addition to introduce substituents .
  • Purification: Recrystallization from dimethylformamide (DMF) or methanol/water mixtures enhances purity.

Table 1: Yield Comparison Under Different Conditions

StepReagents/ConditionsYield (%)Reference
DeprotectionTBAF in THF, 20 mL, 4.0 mmol80
Lithium Couplingtert-BuLi, −78°C, 3,4,5-OMe benzoyl chloride40–60

What purification techniques are most effective for isolating imidazole-containing heterocycles like the target compound?

Methodological Answer:

  • Flash Column Chromatography: Use gradients like hexane:ethyl acetate (2:1 to 4:1) to separate polar intermediates .
  • Recrystallization: DMF or methanol/water systems are optimal for high-purity crystalline products .
  • Acid-Base Partitioning: Extract impurities using saturated NaHCO₃ and ethyl acetate, followed by MgSO₄ drying .

Which spectroscopic and analytical methods are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent orientation .
  • Mass Spectrometry (EI-MS): Validate molecular weight (e.g., m/z 282 [M+1] for imidazole derivatives) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., Acta Crystallographica data for imidazole ring geometry) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the thiazepane and imidazole rings?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with modified aryl groups (e.g., 3,4,5-trimethoxyphenyl) to assess antiproliferative activity .
  • Biological Assays: Test tubulin polymerization inhibition (IC₅₀) and cytotoxicity in cancer cell lines .
  • Computational Docking: Use crystallographic data (e.g., PDB ID 1SA0) to model interactions with tubulin’s colchicine site .

Table 2: SAR Data for Substituent Effects

SubstituentTubulin Inhibition IC₅₀ (µM)Cytotoxicity (HeLa, IC₅₀)Reference
3,4,5-Trimethoxyphenyl0.120.45
4-Hydroxyphenyl1.83.2

What experimental strategies are recommended to resolve contradictory data arising from different synthetic routes or biological assays?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature control) .
  • Orthogonal Characterization: Cross-validate using HPLC, HRMS, and 2D NMR (e.g., COSY, HSQC) .
  • Statistical Analysis: Apply ANOVA to biological triplicates to identify outliers .

How can computational modeling approaches enhance the understanding of this compound's interaction with biological targets like tubulin?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with tubulin’s colchicine-binding site (PDB ID 1SA0) to predict binding modes .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .
  • QSAR Modeling: Corrogate electronic parameters (Hammett σ) with bioactivity data .

What are the mechanistic considerations for key reactions in the synthesis, such as sulfonylation or lithium-halogen exchange?

Methodological Answer:

  • Sulfonylation: NaH (60% dispersion) deprotonates imidazole, enabling benzenesulfonyl chloride addition at 0°C .
  • Lithium-Halogen Exchange: tert-BuLi abstracts halogen from intermediates at −78°C, forming a nucleophilic aryl lithium species for acyl coupling .

How should researchers approach the scale-up of this compound's synthesis while maintaining reaction efficiency and product stability?

Methodological Answer:

  • Solvent Optimization: Reduce THF volume from 30 mL/mmol to 10 mL/mmol for tert-BuLi steps .
  • Temperature Control: Use jacketed reactors to maintain −78°C during lithium coupling .
  • Scalable Purification: Replace flash chromatography with centrifugal partition chromatography (CPC) for >10 g batches .

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